MB-7133

Catalog No.
S534592
CAS No.
685111-92-6
M.F
C17H21N4O8P
M. Wt
440.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MB-7133

CAS Number

685111-92-6

Product Name

MB-7133

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-[[(2S,4S)-2-oxo-4-pyridin-4-yl-1,3,2λ5-dioxaphosphinan-2-yl]oxymethyl]oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C17H21N4O8P

Molecular Weight

440.3 g/mol

InChI

InChI=1S/C17H21N4O8P/c18-13-3-7-21(17(24)20-13)16-15(23)14(22)12(28-16)9-27-30(25)26-8-4-11(29-30)10-1-5-19-6-2-10/h1-3,5-7,11-12,14-16,22-23H,4,8-9H2,(H2,18,20,24)/t11-,12+,14+,15-,16+,30-/m0/s1

InChI Key

HOAHIHGOMCBTFW-XCJSNOFESA-N

SMILES

C1COP(=O)(OC1C2=CC=NC=C2)OCC3C(C(C(O3)N4C=CC(=NC4=O)N)O)O

solubility

Soluble in DMSO, not soluble in water.

Synonyms

MB-07133; MB 07133; MB07133.

Canonical SMILES

C1COP(=O)(OC1C2=CC=NC=C2)OCC3C(C(C(O3)N4C=CC(=NC4=O)N)O)O

Isomeric SMILES

C1CO[P@](=O)(O[C@@H]1C2=CC=NC=C2)OC[C@@H]3[C@H]([C@@H]([C@@H](O3)N4C=CC(=NC4=O)N)O)O

The exact mass of the compound 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-[[(4S)-2-oxo-4-pyridin-4-yl-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]oxolan-2-yl]pyrimidin-2-one is 440.1097 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MB-7133, also known as MB-07133, is a small molecule drug classified as a DNA polymerase inhibitor. It is under development by Ligand Pharmaceuticals and Xian Xintong Pharmaceutical Research for the treatment of hepatocellular carcinoma, a type of liver cancer. This compound is a prodrug of cytarabine monophosphate, which means it is metabolized in the body to yield the active form that inhibits DNA synthesis. The molecular formula for MB-7133 is C17H21N4O8PC_{17}H_{21}N_{4}O_{8}P, and its CAS registry number is 685111-92-6 .

As a prodrug, MB-7133 undergoes metabolic conversion to its active form, cytarabine monophosphate. This conversion involves hydrolysis, where ester bonds are cleaved by enzymes such as esterases or phosphatases, releasing the active nucleotide. The mechanism of action primarily involves the inhibition of DNA polymerases, which are essential for DNA replication and repair processes in cancer cells .

MB-7133 exhibits significant biological activity as an antimetabolic agent. Its primary mechanism involves inhibiting DNA synthesis, which is crucial for the proliferation of cancer cells. By targeting DNA polymerases, MB-7133 disrupts the replication of cancer cell DNA, leading to cell cycle arrest and apoptosis (programmed cell death). Preclinical studies have indicated its potential efficacy against hepatocellular carcinoma, particularly in cases that are inoperable or unresectable .

The synthesis of MB-7133 involves several steps that include the formation of the cytarabine backbone and subsequent modifications to produce the monophosphate prodrug form. While specific synthetic routes are proprietary and may not be publicly detailed, typical methods involve:

  • Formation of Cytarabine: Starting from uridine or cytidine derivatives.
  • Phosphorylation: Introducing phosphate groups to convert cytarabine into its monophosphate form.
  • Prodrug Modification: Altering the chemical structure to enhance solubility and bioavailability.

These processes ensure that the compound can effectively reach target tissues while minimizing degradation before reaching its site of action .

MB-7133 is primarily being developed for therapeutic applications in treating hepatocellular carcinoma. Its role as a DNA synthesis inhibitor positions it as a candidate for combination therapies with other anticancer agents to enhance treatment efficacy and overcome resistance mechanisms seen in liver cancer . Furthermore, due to its mechanism of action, it may also have potential applications in other malignancies that rely on rapid cell division.

Interaction studies involving MB-7133 focus on its pharmacokinetics and pharmacodynamics when used alone or in combination with other anticancer drugs. Preliminary data suggest that MB-7133 can be effectively combined with other agents such as gemcitabine or oxaliplatin to improve therapeutic outcomes in liver cancer treatment. These studies assess not only the efficacy but also the safety profiles when used in combination therapies .

Several compounds share similarities with MB-7133 in terms of their mechanism of action as DNA synthesis inhibitors. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionIndicationsUnique Features
CytarabineDNA polymerase inhibitorLeukemia, LymphomaWell-established clinical use
GemcitabineAntimetabolitePancreatic cancer, Breast cancerBroad-spectrum activity against solid tumors
FludarabinePurine analogChronic lymphocytic leukemiaTargets lymphocyte metabolism
AzacitidineDNA methyltransferase inhibitorMyelodysplastic syndromesEpigenetic modulation of gene expression

MB-7133's uniqueness lies in its specific design as a prodrug that enhances bioavailability and targeting capabilities for liver cancer treatment, distinguishing it from other established therapies that may not have the same specificity or efficacy against hepatocellular carcinoma .

Phosphoramidate Prodrug Synthesis Methodology

MB-7133 represents a sophisticated phosphoramidate prodrug design based on the cytarabine monophosphate framework [1]. The compound is formally known as 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-[[(2S,4S)-2-oxo-4-pyridin-4-yl-1,3,2λ5-dioxaphosphinan-2-yl]oxymethyl]oxolan-2-yl]pyrimidin-2-one, with the molecular formula C17H21N4O8P and a molecular weight of 440.3 g/mol [1].

The phosphoramidate prodrug approach employed in MB-7133 synthesis follows the established ProTide methodology, which involves the strategic masking of the phosphate group through aryloxy and amino acid ester moieties [2]. This design enables improved cellular permeability compared to the parent nucleotide while maintaining the ability to deliver the active monophosphate form intracellularly [2] [3].

The general synthetic strategy for phosphoramidate prodrugs involves multiple sequential steps. The primary approach utilizes protected nucleoside intermediates that undergo selective phosphorylation at the 5'-hydroxyl position [4]. For cytarabine-based prodrugs, the synthesis typically begins with the protection of reactive functional groups to prevent unwanted side reactions during the phosphorylation process [5].

The phosphorylation reaction employs highly reactive phosphoramidic bis(1-benzotriazolyl) esters as phosphorylating agents [6]. This methodology allows for selective introduction of the phosphoramidate group while maintaining the structural integrity of the nucleoside framework. The phosphorylating agent is generated in situ from phosphoramidic dichloride and 1-hydroxybenzotriazole, providing excellent control over the reaction conditions [6].

Alternative synthetic approaches include the use of phosphorodiamidite reagents under mild acidic conditions, which complement the chlorophosphoramidite method that operates under basic conditions [7]. The choice of synthetic route depends on the specific protecting group strategy and the desired stereochemical outcome at the phosphorus center.

Key Reaction Mechanisms in MB-7133 Production

The synthesis of MB-7133 involves several critical reaction mechanisms that must be carefully controlled to achieve the desired product quality and yield. The primary mechanism involves nucleophilic substitution at the phosphorus center, where the 5'-hydroxyl group of the protected cytarabine acts as a nucleophile [7].

The phosphorylation reaction proceeds through a mechanism involving the formation of a phosphoramidic intermediate. The reaction begins with the generation of the phosphorylating agent through the reaction of phosphoramidic dichloride with 1-hydroxybenzotriazole in the presence of a base such as pyridine [6]. This forms the highly reactive benzotriazolyl phosphoramidate intermediate, which undergoes rapid nucleophilic attack by the nucleoside 5'-hydroxyl group.

The stereochemical outcome at the phosphorus center represents a critical aspect of the synthesis. The formation of diastereomeric mixtures at phosphorus is common in phosphoramidate synthesis, requiring careful consideration of reaction conditions and purification strategies [8]. The stereochemistry can be controlled through the use of chiral auxiliaries or by employing stereoselective coupling conditions.

The displacement of the benzotriazolyl group by the aryloxy component represents another key mechanistic step. This reaction typically employs alcohols such as 5-nitrofurfuryl alcohol in the presence of catalytic amounts of 4-dimethylaminopyridine [6]. The mechanism involves nucleophilic attack by the alcohol on the phosphorus center, with concurrent displacement of the benzotriazole leaving group.

The final deprotection step involves the removal of protecting groups from both the nucleoside and the phosphoramidate moieties. This typically employs palladium-catalyzed conditions for allyloxycarbonyl deprotection, followed by treatment with base to remove ester protecting groups [6]. The deprotection must be carefully controlled to avoid hydrolysis of the phosphoramidate bond.

Purification and Quality Control Protocols

The purification of MB-7133 presents unique challenges due to the compound's physical and chemical properties. The compound exhibits preferred solubility in mixed aqueous-organic solvents, which precludes the use of traditional crystallization techniques for purification [9]. Additionally, the high sensitivity of the drug substance to both acidic and basic conditions requires specialized purification protocols.

Column chromatography represents the primary purification method for phosphoramidate prodrugs, typically employing silica gel as the stationary phase [10]. However, the basic nature of the phosphoramidate group requires the inclusion of triethylamine in the eluent system to prevent hydrolysis during chromatography [7]. The subsequent removal of triethylamine is crucial to prevent interference with downstream applications.

Advanced purification strategies have been developed to address the limitations of traditional chromatographic methods. A dual liquid-liquid extraction protocol has been successfully implemented for similar compounds, which removes both non-polar and polar impurities while maintaining the required diastereomeric ratio [9]. This approach eliminates the need for reverse-phase chromatography and reduces processing time.

Quality control protocols for MB-7133 must address several critical parameters. The purity specification typically requires >99% purity with appropriate control of diastereomeric ratios [9]. Analytical methods include high-performance liquid chromatography for purity determination and nuclear magnetic resonance spectroscopy for structural confirmation.

Impurity profiling represents a crucial aspect of quality control. Particular attention must be paid to the control of genotoxic impurities, such as ethylene sulfide, which can form during the synthesis process [9]. Sophisticated analytical methods are required to detect and quantify these impurities at the ppm level.

Stability testing protocols must account for the compound's sensitivity to pH and temperature. The compound exhibits instability under both acidic and basic conditions, requiring careful control of processing conditions [9]. Accelerated stability studies are conducted under controlled temperature and humidity conditions to establish appropriate storage requirements.

Scalability Challenges in Industrial Synthesis

The industrial manufacture of MB-7133 presents several significant scalability challenges that must be addressed to achieve commercial viability. The multi-step synthesis involves the use of moisture-sensitive reagents and requires strict control of reaction conditions throughout the process [9].

One of the primary scalability challenges relates to the handling of phosphoramidic dichloride, which is highly reactive and moisture-sensitive. Industrial synthesis requires specialized equipment capable of maintaining anhydrous conditions throughout the process. The use of nitrogen or argon atmosphere is essential to prevent hydrolysis of reactive intermediates [7].

The requirement for low-temperature reactions presents additional challenges for large-scale manufacturing. Many of the key transformations must be conducted at temperatures below 0°C, requiring specialized cooling systems and careful temperature control [8]. The scale-up of these reactions requires sophisticated process control systems to maintain consistent reaction conditions across large reaction volumes.

Solvent selection and recovery represent critical considerations for industrial manufacturing. The synthesis employs significant quantities of organic solvents, including dichloromethane, pyridine, and tetrahydrofuran [6]. Efficient solvent recovery systems are essential to minimize waste and reduce manufacturing costs. The development of alternative solvents with improved environmental profiles is an active area of research.

The formation of diastereomeric mixtures during synthesis complicates the purification process at industrial scale. Traditional chromatographic separation methods are often not economically viable for large-scale manufacturing [9]. Alternative approaches, such as selective crystallization of individual diastereomers or the development of stereoselective synthesis methods, are required for efficient industrial production.

Process analytical technology represents an important tool for monitoring and controlling the synthesis process. In-line monitoring of key reaction parameters, such as temperature, pH, and reactant concentrations, enables real-time process control and optimization [11]. The development of robust analytical methods for on-line monitoring is essential for ensuring consistent product quality.

Environmental considerations play an increasingly important role in industrial manufacturing processes. The synthesis of MB-7133 generates significant quantities of waste, including organic solvents and metal-containing waste from catalytic reactions [12]. The development of more environmentally benign synthesis routes, including the use of green chemistry principles, represents an important area for future development.

The regulatory requirements for pharmaceutical manufacturing add additional complexity to the scale-up process. Good Manufacturing Practice guidelines require extensive validation of manufacturing processes and analytical methods [13]. The development of robust quality systems and documentation protocols is essential for regulatory compliance.

Worker safety considerations are paramount in industrial manufacturing. The use of toxic and reactive chemicals requires comprehensive safety protocols and specialized equipment for worker protection [14]. The development of safer alternative reagents and processes represents an important objective for industrial manufacturing.

Economic considerations ultimately determine the commercial viability of the manufacturing process. The cost of raw materials, particularly specialized reagents and protecting groups, can represent a significant portion of the total manufacturing cost [9]. Process optimization to minimize reagent consumption and maximize yield is essential for economic viability.

The development of continuous manufacturing processes represents a promising approach for addressing many of these scalability challenges. Flow chemistry techniques enable better control of reaction conditions and can improve both safety and efficiency [7]. The integration of continuous processes with automated purification systems offers the potential for more efficient and cost-effective manufacturing.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

440.10970064 g/mol

Monoisotopic Mass

440.10970064 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BNL5ERR07R

Wikipedia

Mb-07133

Dates

Last modified: 02-18-2024
1. MacKenna, Deidre A.; Montag, Annika; Boyer, Serge H.; Linemeyer, David L.; Erion, Mark D. Delivery of high levels of anti-proliferative nucleoside triphosphates to CYP3A-expressing cells as a potential treatment for hepatocellular carcinoma. Cancer Chemotherapy and Pharmacology (2009), 64(5), 981-991.
2. Erion, M. Liver-targeted drug delivery using HepDirect prodrugs. Microsomes and Drug Oxidations, Proceedings of the International Symposium, 17th, Saratoga Springs, NY, United States, July 6-10, 2008 (2008), 7-12. CODEN: 69LJBI CAN 150:571747 AN 2009:170765
3. Salonen, Jukka T.; Hyppoenen, Jelena; Kaikkonen, Jari; Pirskanen, Mia; Uimari, Pekka; Aalto, Juha-Matti. Alleles and polymorphisms associated with type 2 diabetes mellitus and obesity and their diagnostic use. PCT Int. Appl. (2007), 456pp. CODEN: PIXXD2 WO 2007128884

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